3,4-DICHLOROBENZYLZINCCHLORIDE
Description
3,4-Dichlorobenzyl chloride (CAS 102-47-6) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol . It is structurally characterized by a benzyl group substituted with chlorine atoms at the 3- and 4-positions and an additional chloromethyl group. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its applications include:
- Pharmaceuticals: Synthesis of active ingredients and drug intermediates (e.g., antipsychotics, antimicrobial agents) .
- Agrochemicals: Production of herbicides, fungicides, and insecticides .
- Dyes and Polymers: Building block for chlorinated aromatic polymers .
Key properties include a boiling point of 116–119°C at 1 mmHg and a density of 1.41 g/cm³ . It is classified as a corrosive liquid (UN 3265) and requires careful handling due to its irritant effects on skin, eyes, and mucous membranes .
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;1,2-dichloro-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
AVZKZESMSMOMSH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-DICHLOROBENZYLZINCCHLORIDE involves several steps. One common method includes the chlorination of benzene derivatives under specific reaction conditions. For instance, the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light can yield 2,6-dichlorobenzyl chloride . This intermediate can then be reacted with zinc chloride to form the desired compound. Industrial production methods often involve similar chlorination reactions, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
3,4-DICHLOROBENZYLZINCCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common reagents used in these reactions include halogens, metal catalysts, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-DICHLOROBENZYLZINCCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DICHLOROBENZYLZINCCHLORIDE involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in various biochemical processes, including enzyme catalysis and regulation of protein function . The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and stability.
Comparison with Similar Compounds
2,4-Dichlorobenzyl Chloride (CAS 94-99-5)
Molecular Formula : C₇H₅Cl₃
Molecular Weight : 195.47 g/mol
Structure : Chlorine atoms at 2- and 4-positions on the benzene ring.
Key Difference : The positional isomerism of chlorine atoms alters reactivity and applications. 3,4-Dichlorobenzyl chloride is prioritized in drug synthesis due to its electronic effects, whereas 2,4-dichlorobenzyl chloride is used in fragrances and specialty reagents .
2,6-Dichlorobenzyl Zinc Chloride (CAS 307531-80-2)
Molecular Formula : C₇H₅Cl₃Zn
Molecular Weight : 271.59 g/mol
Structure : Zinc-coordinated benzyl chloride with chlorine at 2- and 6-positions.
Key Difference : The zinc-coordinated derivative is highly reactive in metal-catalyzed reactions, unlike the parent chloride, which is primarily a halogenation agent.
A22 Hydrochloride (CAS 22816-60-0)
Molecular Formula : C₈H₉Cl₃N₂S
Molecular Weight : 271.59 g/mol
Structure : 3,4-Dichlorobenzyl group linked to a thiourea moiety.
| Property | 3,4-Dichlorobenzyl Chloride | A22 Hydrochloride |
|---|---|---|
| Function | Synthetic intermediate | MreB cytoskeleton disruptor |
| Bioactivity | None | Antimicrobial activity |
| Melting Point | N/A | 210°C |
Key Difference : Functionalization with a thiourea group imparts bioactivity, making A22 a tool compound in microbiology, unlike the inert parent chloride.
Market and Industrial Outlook
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